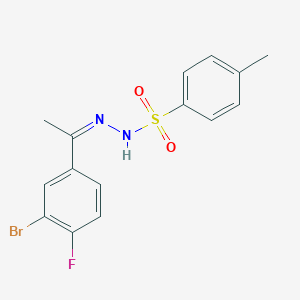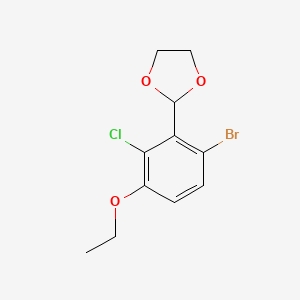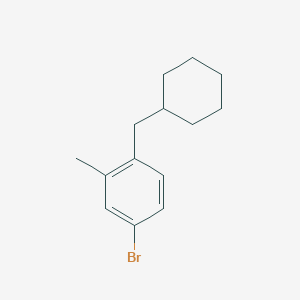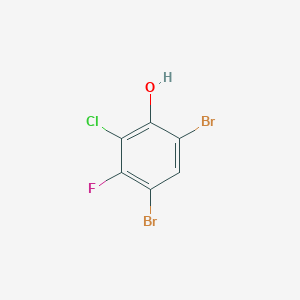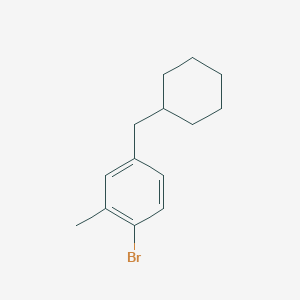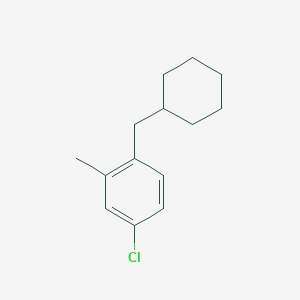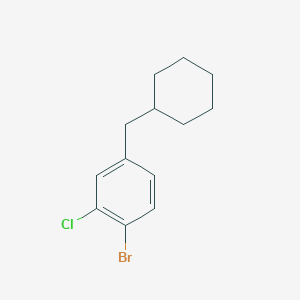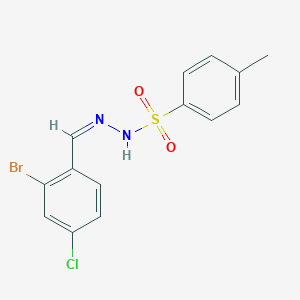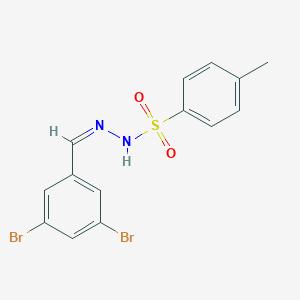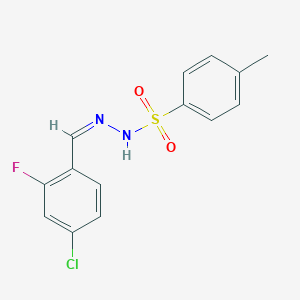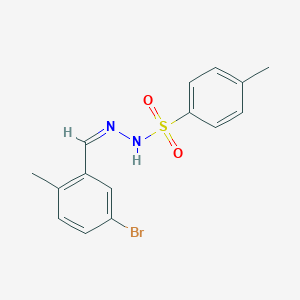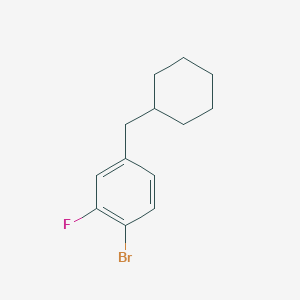
1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene is an organic compound with the molecular formula C13H16BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a cyclohexylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclohexylmethyl)-2-fluorotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-(cyclohexylmethyl)-2-fluorophenylboronic acid is reacted with a brominating agent in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. These processes are optimized for high efficiency and yield, often using continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 4-(cyclohexylmethyl)-2-fluorophenol, 4-(cyclohexylmethyl)-2-fluorobenzonitrile, and various substituted amines.
Elimination: Major products are alkenes such as 4-(cyclohexylmethyl)-2-fluorostyrene.
Oxidation and Reduction: Products vary based on the specific reagents used, leading to different oxidized or reduced derivatives.
Scientific Research Applications
1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, including organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclohexylmethyl group, contribute to its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its structure allows for various conformational changes, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-Bromo-4-(cyclohexylmethyl)-2-fluorobenzene can be compared with other similar compounds such as:
1-Bromo-4-(cyclohexylmethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-Bromo-4-(methyl)benzene: Lacks both the cyclohexylmethyl group and the fluorine atom, leading to significantly different chemical properties.
1-Bromo-4-(cyclohexyl)benzene:
Properties
IUPAC Name |
1-bromo-4-(cyclohexylmethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLYMSWPUZCUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
